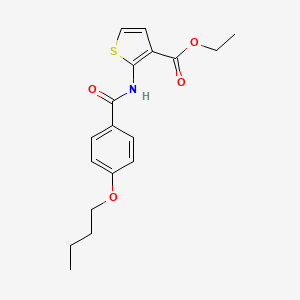

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(4-butoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-5-11-23-14-8-6-13(7-9-14)16(20)19-17-15(10-12-24-17)18(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAUBYPCFQPEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functional groups.

-

Basic conditions : NaOH (10% aqueous) at reflux converts the ester to a carboxylate salt, which acidification precipitates the free acid .

-

Acidic conditions : Concentrated HCl (12 M) at reflux directly yields the carboxylic acid, sometimes accompanied by decarboxylation .

Example :

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate hydrolyzes to its carboxylic acid derivative under alkaline conditions (NaOH, 80°C), with subsequent decarboxylation in HCl .

Amide Hydrolysis

The 4-butoxybenzamido group resists mild hydrolysis but cleaves under strong acidic (e.g., H₂SO₄) or basic conditions (e.g., LiAlH₄), generating the corresponding amine and carboxylic acid .

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by proton transfer and bond cleavage .

Thiophene Ring Reactivity

The electron-rich thiophene ring participates in electrophilic substitutions, while the amide and ester groups direct nucleophilic attacks.

Cyclization with Active Methylene Compounds

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate reacts with active methylene compounds (e.g., malononitrile) via nucleophilic addition, forming fused heterocycles .

-

Mechanism :

Product : Thieno[3,2-d]pyrimidine derivatives (e.g., 4-(4-bromophenyl)-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile) .

Alkylation and Arylation

The thiophene sulfur or amide nitrogen can act as nucleophiles in alkylation/arylation reactions.

-

Example : Treatment with methyl iodide in DMF/K₂CO₃ selectively alkylates the amide nitrogen, yielding N-methyl derivatives .

Palladium-Catalyzed Carbonylation

The compound serves as a substrate in Pd-catalyzed carbonylative cross-couplings. For example, reactions with 2-(methylthio)phenylacetylenes under CO pressure (32 atm) yield benzothiophene-3-carboxylic esters .

Reduction of Nitro Groups

While not directly reported for this compound, analogous thiophene esters with nitro substituents (e.g., ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) undergo nitro reduction using H₂/Pd-C to form amines .

Esterification and Transesterification

The ethyl ester can be transesterified with alcohols (e.g., isopropanol) under acidic or basic conditions to produce alternative esters .

Decarboxylation Pathways

Under harsh acidic conditions (HCl, reflux), the carboxylic acid derived from ester hydrolysis undergoes decarboxylation, yielding unsubstituted thiophene derivatives .

Example :

Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate → 3-unsubstituted pyrazolo[1,5-a]thieno[2,3-e]pyrimidine .

Comparative Reaction Yields and Conditions

Mechanistic Insights

-

Nucleophilic Additions : The amide carbonyl’s electrophilicity drives nucleophilic attacks, while the thiophene ring’s aromaticity stabilizes transition states .

-

Steric Effects : Bulky substituents (e.g., 4-butoxybenzamido) hinder reactions at the thiophene C-4 and C-5 positions, favoring C-2 and C-3 reactivity.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate has shown promising potential as a therapeutic agent:

- Anticancer Activity : Research indicates that thiophene derivatives exhibit significant anticancer properties. In particular, compounds derived from this structure have been tested against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2), demonstrating effective cytotoxicity and apoptosis induction .

- Antimicrobial Properties : The compound's derivatives have also been assessed for their antimicrobial activities. Studies have shown that certain modifications to the thiophene structure enhance its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Thiophene derivatives are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with inflammation .

Biological Research

The biological implications of this compound extend beyond its therapeutic potential:

- Biochemical Pathways : This compound interacts with various biological targets, influencing multiple biochemical pathways. Its role as a ligand in receptor interactions has been explored, particularly in relation to serotonin receptors and COX-2 enzyme inhibition .

- Drug Development : Ongoing research aims to further explore the drug-like properties of this compound, assessing its pharmacokinetics and bioavailability for potential use in clinical settings .

Materials Science

In addition to its biological applications, this compound plays a role in materials science:

- Organic Semiconductors : The compound is utilized in the development of organic semiconductor materials due to its electronic properties. Thiophene derivatives are integral to the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

- Coordination Chemistry : As a building block in synthetic chemistry, this compound serves as a ligand for metal coordination complexes, which can be used in catalysis and sensor applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant reductions in cell viability.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens. The results indicated that modifications enhancing hydrophobicity increased the compounds' effectiveness against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the butoxybenzamido group can form hydrogen bonds with target molecules. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among analogs of ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate involve substituents on the benzamido group and modifications to the thiophene backbone. Key examples include:

Key Observations :

- Fused vs.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Conversely, electron-donating groups (e.g., 4-hydroxy-3,5-dimethoxy in ) enhance antioxidant activity via radical scavenging.

Activity Trends :

- Antioxidant Efficacy: Derivatives with phenolic -OH groups (e.g., ) outperform halogenated or alkylated analogs.

- Anticancer Potential: Fused thiophenes with bulky substituents (e.g., benzoyl in ) may target protein kinases or DNA, as seen in structurally related compounds .

Thermal and Spectral Properties

- Melting Points: Range from 170°C (non-fused derivatives ) to 225°C (fused, highly substituted analogs ), correlating with molecular rigidity and crystallinity.

- Spectroscopic Confirmation : All compounds are validated via $^1$H NMR, $^13$C NMR, and HRMS, with characteristic signals for ester (-COOEt), amide (-CONH-), and aromatic protons .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the thiophene core via the Gewald reaction, using ethyl cyanoacetate, sulfur, and a ketone or aldehyde derivative under basic conditions (e.g., morpholine as a catalyst) .

- Step 2 : Amidation at the 2-position of the thiophene ring using 4-butoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization : Reaction temperature (typically 0–5°C for amidation), solvent choice (DMF for polar intermediates), and purification via column chromatography to minimize side products .

Q. How can researchers confirm the structure and purity of this compound?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and functional groups (e.g., ester, amide, butoxy chain) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for biological testing) .

Q. What biological targets or mechanisms are associated with this compound?

Thiophene derivatives with amide and ester groups often exhibit activity via:

- Enzyme inhibition : Interaction with kinases or proteases, measured via fluorometric or colorimetric assays (e.g., IC determination) .

- Receptor modulation : Screening using cell-based assays (e.g., luciferase reporters for nuclear receptors) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions may arise from assay conditions or structural analogs. Recommended steps:

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible butoxy chains. Solutions:

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

A robust SAR strategy involves:

Q. What methodologies improve the yield of the final amidation step in synthesis?

Yield optimization strategies:

- Activation of carboxylic acids : Use coupling agents like HATU or EDCI for efficient amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How should researchers handle hazardous intermediates during synthesis?

Safety protocols include:

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

- Waste management : Neutralize acidic/basic byproducts before disposal .

Data Analysis and Reproducibility

Q. Why might reproducibility issues occur in biological assays, and how are they mitigated?

Common causes and solutions:

- Compound stability : Test degradation via LC-MS after storage (e.g., -20°C under nitrogen) .

- Batch variability : Validate purity across synthetic batches using HPLC .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Use in silico models:

- ADMET prediction : SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .

- Molecular docking : AutoDock Vina to simulate binding to targets (e.g., COX-2) .

Experimental Design

Q. How can synergistic effects with other therapeutic agents be evaluated?

Methods include:

Q. What strategies optimize the compound’s solubility for in vivo studies?

Approaches:

- Prodrug design : Convert the ester to a water-soluble salt (e.g., sodium carboxylate) .

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .

Troubleshooting

Q. How are low yields in the Gewald reaction step resolved?

Troubleshooting steps:

- Catalyst variation : Replace morpholine with diethylamine for higher thiophene ring formation efficiency .

- Solvent optimization : Use ethanol instead of DMF to reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.